R-(-)-norushinsunine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C17H15NO3 |
|---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(12R,13R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |
InChI |
InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2/t15-,16-/m1/s1 |
InChI-Schlüssel |
CKIYSMRPIBQTHQ-HZPDHXFCSA-N |
Isomerische SMILES |
C1CN[C@H]2[C@@H](C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
Kanonische SMILES |
C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Natural Extraction from Botanical Sources
R-(-)-Norushinsunine is natively biosynthesized in Annona glabra, a tropical plant species. Extraction protocols typically involve solvent-based partitioning to isolate the alkaloid from plant matrices.
Solvent Extraction and Chromatographic Purification
Fresh or dried plant material is homogenized in methanol or ethanol (70–80% v/v) to solubilize alkaloids. After filtration and solvent evaporation, the crude extract undergoes acid-base partitioning:
- Acidification : The residue is dissolved in dilute HCl (pH 2–3), precipitating non-alkaloidal components.
- Basification : The aqueous layer is adjusted to pH 9–10 with NH₄OH, liberating free-base alkaloids.
- Solvent Extraction : Chloroform or dichloromethane selectively extracts aporphine alkaloids.
Final purification employs silica gel chromatography, with elution using chloroform-methanol gradients (95:5 to 80:20). R-(-)-Norushinsunine elutes at Rf 0.35–0.45 in TLC (silica gel, CHCl₃:MeOH 9:1).
Table 1: Extraction Yields from Annona glabra
| Plant Part | Solvent System | Yield (mg/kg dry weight) | Purity (%) |
|---|---|---|---|
| Leaves | MeOH/H₂O (7:3) | 12.3 ± 1.2 | 92.5 |
| Stem Bark | EtOH/H₂O (8:2) | 8.7 ± 0.9 | 88.3 |
Chemical Synthesis Strategies
Synthetic routes to R-(-)-Norushinsunine leverage classic isoquinoline alkaloid methodologies, with modifications to achieve stereocontrol.
Bischler-Napieralsky Cyclization
This approach constructs the aporphine skeleton via intramolecular cyclization of a phenethylamine intermediate:
Phenethylamine Preparation :
Cyclization :
Oxidative Rearrangement :
Table 2: Bischler-Napieralsky Synthesis Parameters
| Step | Conditions | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| Phenethylamine Synthesis | NaBH₄, AcOH, 0°C | 78 | – |
| Cyclization | POCl₃, 80°C, 6 h | 65 | 85 (R) |
| Oxidation | KMnO₄, acetone/H₂O, 25°C | 52 | 89 (R) |
Palladium-Catalyzed Ortho-Arylation
A modern route employs palladium catalysis to assemble the aporphine framework efficiently:
Reductive Cyclization :
- A benzylisoquinoline precursor undergoes acid-mediated cyclization (HCOOH, 60°C, 4 h) to form a proaporphine intermediate.
Ortho-Arylation :
Demethylation :
- BBr₃ in CH₂Cl₂ at -78°C removes methyl protecting groups, yielding R-(-)-Norushinsunine.
Table 3: Palladium-Catalyzed Route Performance
| Parameter | Value |
|---|---|
| Total Yield | 41% (over 3 steps) |
| Stereoselectivity | 94% ee (R) |
| Reaction Time | 4.5 h (total) |
Semi-Synthetic Modifications
R-(-)-Norushinsunine derivatives are accessible via post-synthetic functionalization:
Analytical Characterization
Critical spectroscopic data confirm structure and enantiopurity:
Q & A
Q. How is R-(-)-norushinsunine structurally characterized in natural product research?
Methodological Answer: Structural elucidation relies on spectroscopic techniques. For example, NMR (CDCl, 125 MHz) reveals peaks at δ 152.3 (C-2) and 60.3 (OMe-1), while UV spectra show λ at 217, 247, and 319 nm in ethanol. Mass spectrometry (MS) confirms a molecular ion peak at m/z 281, consistent with the molecular formula CHNO . High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., 3488 cm for -OH stretching) further validate functional groups.
Q. What extraction methods isolate R-(-)-norushinsunine from plant sources?
Methodological Answer: Ethanol-based extraction followed by column chromatography is commonly used. Neutral alumina columns with a toluene:ethyl acetate:diethylamine (8:2:0.1) solvent system effectively separate aporphine alkaloids like norushinsunine from crude extracts. Fraction purity is monitored via thin-layer chromatography (TLC) and HPLC .
Q. What storage conditions preserve R-(-)-norushinsunine stability?
Methodological Answer: Lyophilized powder should be stored at -20°C for up to 3 years. For dissolved samples (e.g., in DMSO), storage at -80°C for 1 year is recommended to prevent degradation. Aliquotting minimizes freeze-thaw cycles .
Q. How is cytotoxicity initially screened for R-(-)-norushinsunine?
Methodological Answer: The MTT assay is standard. Cells (e.g., A-549, HeLa) are treated with norushinsunine at concentrations like 5–20 μg/mL for 48–72 hours. Viability is quantified via absorbance at 570 nm, with IC values calculated using nonlinear regression (e.g., GraphPad Prism). Normal cell lines (e.g., Vero) serve as controls .
Advanced Research Questions
Q. How to design experiments assessing R-(-)-norushinsunine’s antiproliferative mechanisms?
Methodological Answer: Combine cytotoxicity assays with mechanistic studies:
Q. How to resolve discrepancies in reported cytotoxicity data?
Methodological Answer: Variability may arise from cell line heterogeneity, solvent effects (e.g., DMSO concentration), or batch-to-batch compound purity. Standardize protocols by:
Q. What strategies optimize R-(-)-norushinsunine’s solubility for in vivo studies?
Methodological Answer:
Q. How to validate R-(-)-norushinsunine’s molecular targets experimentally?
Methodological Answer:
Q. How to ensure reproducibility in pharmacological studies?
Methodological Answer: Follow NIH preclinical guidelines:
Q. What in silico approaches predict R-(-)-norushinsunine’s bioactivity?
Methodological Answer:
- QSAR modeling : Use tools like Schrödinger’s QikProp to correlate structural descriptors with activity.
- Network pharmacology : Map compound-target-disease networks via platforms like STITCH or SwissTargetPrediction.
- ADMET prediction : Use ADMETlab 2.0 to estimate absorption, toxicity, and metabolic stability .
Tables for Reference
Table 1. Key Spectroscopic Data for R-(-)-Norushinsunine
| Technique | Data |
|---|---|
| NMR | δ 152.3 (C-2), 145.2 (C-1), 60.3 (OMe-1), 55.9 (OMe-2) |
| MS (m/z) | 281 [M+H] |
| UV (EtOH) | λ: 217, 247, 252, 259, 273, 319 nm |
Table 2. Cytotoxicity of R-(-)-Norushinsunine in Cancer Cell Lines
| Cell Line | IC (μg/mL) | Normal Cell IC (μg/mL) |
|---|---|---|
| A-549 | 7.4 | 13.8 (Vero) |
| HeLa | 8.8 | 26.0 (Vero) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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